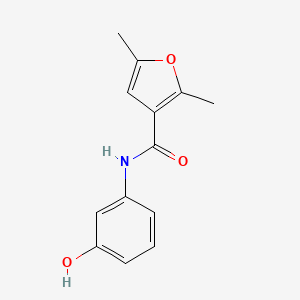

N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the N-(3-hydroxyphenyl) structure are often involved in biological processes. For example, N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPA) is an analog of AM404, which is a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide (AEA) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR and HPLC-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes such as oxidative addition and transmetalation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as ChemSpider .Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts presents a straightforward method to convert these oxygen-rich compounds into valuable chemicals. This process can yield products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-dimethylfuran, showcasing the versatility of furanic compounds in chemical synthesis and their potential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

Flame Retardant Applications

Organophosphorus compounds have been studied for their flame retardant mechanisms, with N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) showing efficiency in providing flame retardancy to cellulosic fabrics. Such compounds are characterized by their ability to improve the flame resistance of treated fabrics, underlining the importance of phosphorus-containing compounds in developing flame-retardant materials (Gaan & Sun, 2007).

Synthesis and Properties of Polyamides and Polyimides

Research has explored the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, which is relevant to the structural analogues of N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide. These materials exhibit high thermal stability, solubility in polar solvents, and potential for high-performance applications, highlighting the role of furamide derivatives in advanced material science (Yang & Lin, 1995).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-6-12(9(2)17-8)13(16)14-10-4-3-5-11(15)7-10/h3-7,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGHIELBFHACFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B5506331.png)

![N-Benzyl-N-{4-ethoxy-6-[(3-pyridylmethyl)amino]-1,3,5-triazin-2-YL}amine](/img/structure/B5506333.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![Methyl 4-[(trifluoromethyl)sulfanyl]phenylcarbamate](/img/structure/B5506370.png)

![Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![(E)-1-[3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5506418.png)

![Ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B5506420.png)